3-Bromo-5-fluoro-4-methylaniline
Overview
Description
3-Bromo-5-fluoro-4-methylaniline: is an organic compound with the molecular formula C7H7BrFN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and methyl groups at the 3, 5, and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Halogenation: to introduce bromine and fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of palladium-catalyzed amination reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution, particularly at the positions occupied by bromine and fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Products may include quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 3-Bromo-5-fluoro-4-methylaniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the development of drugs targeting specific biological pathways. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is utilized in the production of dyes, pigments, and polymers. It is also used in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which 3-Bromo-5-fluoro-4-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- 3-Bromo-4-methylaniline
- 5-Bromo-4-fluoro-2-methylaniline
- 3-Bromo-5-fluoro-4-methoxyaniline
Uniqueness: 3-Bromo-5-fluoro-4-methylaniline is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSVBVGSPMLRRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703900 | |
Record name | 3-Bromo-5-fluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207110-35-8 | |
Record name | 3-Bromo-5-fluoro-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207110-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 3-bromo-5-fluoro-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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